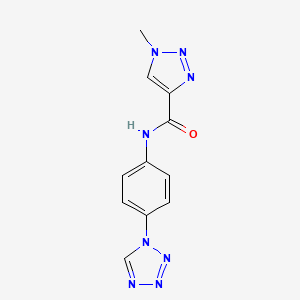

N-(4-(1H-tetrazol-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-[4-(tetrazol-1-yl)phenyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N8O/c1-18-6-10(14-16-18)11(20)13-8-2-4-9(5-3-8)19-7-12-15-17-19/h2-7H,1H3,(H,13,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSMWYSFCYIYJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate aryl nitrile with sodium azide under acidic conditions.

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an alkyne reacts with an azide in the presence of a copper catalyst.

Coupling of the Rings: The final step involves coupling the tetrazole and triazole rings through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides.

Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but generally include various substituted tetrazole and triazole derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with triazole and tetrazole moieties exhibit significant anticancer activities. For instance, derivatives of 1H-tetrazoles have shown selective cytotoxicity against various cancer cell lines. In one study, the synthesized tetrazole derivatives demonstrated comparable antiproliferative potency to doxorubicin, a well-known chemotherapeutic agent . The activity was evaluated using the MTT assay across different concentrations, revealing promising IC50 values against colon cancer and epidermoid carcinoma cell lines .

Antimicrobial Activity

The triazole and tetrazole frameworks are known for their antimicrobial properties as well. Compounds containing these groups have been studied for their effectiveness against a range of pathogens, including bacteria and fungi. The mechanisms often involve the inhibition of fungal cell wall synthesis or interference with nucleic acid metabolism .

Synthesis Techniques

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can be achieved through several methodologies:

One-Pot Multi-Component Reactions

Recent advancements have introduced efficient one-pot multi-component condensation reactions that allow for the rapid assembly of tetrazole derivatives. This method not only simplifies the synthesis process but also enhances yield and purity .

Computational Methods

Computational chemistry plays a crucial role in predicting the properties and activities of synthesized compounds. Molecular docking studies have been employed to assess the binding affinities of these compounds to target proteins, providing insights into their potential therapeutic mechanisms .

Evaluation of Cytotoxicity

A study focused on evaluating the cytotoxic effects of synthesized triazole derivatives revealed that certain compounds exhibited significant growth inhibition in human cancer cell lines at nanomolar concentrations. The results indicated that modifications in the chemical structure could enhance anticancer activity .

Antioxidant Activity Assessment

In addition to anticancer properties, some tetrazole derivatives were evaluated for their antioxidant activity using assays such as the DPPH radical scavenging test. The findings suggested that these compounds could serve dual roles as both anticancer agents and antioxidants .

Summary Table of Applications

Mechanism of Action

The mechanism by which N-(4-(1H-tetrazol-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole and triazole rings can mimic biological molecules, allowing the compound to bind to active sites and modulate biological pathways. This interaction can inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. N-(4-Acetylphenyl)-5-Amino-1-(2-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide (CAS: 951893-66-6) This analogue replaces the tetrazole group with an acetylphenyl substituent and introduces an amino group at the triazole C5 position. The amino group could facilitate hydrogen bonding, increasing target affinity. However, the absence of a tetrazole ring may reduce metabolic stability .

2.1.2. 5-(4-Methoxyphenyl)-4-[(Phenylsulfonyl)Methyl]-1H-1,2,3-Triazole (6c)

Here, the carboxamide is replaced by a sulfonylmethyl group, and a methoxyphenyl substituent is added. The sulfonyl group introduces strong electron-withdrawing effects, which may decrease solubility but improve electrophilic reactivity. The methoxy group could enhance π-π stacking interactions in biological targets, contrasting with the tetrazole’s ionic character .

Functional Group Variations

2.2.1. Tetrazole vs. 1,2,4-Triazole in Patent EP-2024 The patented compound 6-(Cyclopropanecarboxamido)-4-((2-Methoxy-3-(1-Methyl-1H-1,2,4-Triazol-3-yl)Phenyl)Amino)-N-(Methyl-D3)Pyridazine-3-Carboxamide substitutes the 1,2,3-triazole with a 1,2,4-triazole and integrates a pyridazine ring. The pyridazine core may confer rigidity, enhancing selectivity compared to the more flexible phenyl-tetrazole system in the target compound .

2.2.2. Methyl-D3 Substitution The deuterated methyl group in the patented compound (N-(Methyl-D3)) may improve pharmacokinetics by reducing first-pass metabolism via the kinetic isotope effect. This contrasts with the non-deuterated methyl group in the target compound, which could exhibit faster metabolic clearance .

Physicochemical and Crystallographic Properties

Comparative solubility and stability data can be inferred:

- Tetrazole-containing compounds (e.g., the target molecule) typically exhibit higher aqueous solubility due to the tetrazole’s ionizable proton (pKa ~4.9).

- Sulfonyl- or acetyl-substituted triazoles (e.g., 6c, 6d) show reduced solubility but improved membrane penetration .

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound features a triazole core, which is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a tetrazole moiety and a carboxamide group, both of which contribute to its biological properties.

Anticancer Activity

Research has indicated that compounds containing the 1,2,3-triazole moiety exhibit anticancer properties. A study evaluating various triazole derivatives found that certain compounds showed moderate activity against multiple cancer cell lines. For instance, this compound was tested against several cell lines including melanoma and breast cancer cells. The results suggested that this compound could inhibit cell proliferation effectively:

| Compound | Cancer Type | Cell Line | Log GI50 |

|---|---|---|---|

| 25 | Colon Cancer | KM12 | -5.43 |

| Melanoma | SK-MEL-5 | -5.55 | |

| Breast Cancer | MDA-MB-468 | -5.70 |

These findings indicate its potential as an anticancer agent and warrant further investigation into its mechanisms of action .

Antimicrobial Activity

The 1,2,3-triazole derivatives have also been noted for their antimicrobial properties. The compound's structure allows it to act against various pathogens by disrupting their cellular processes. Studies have demonstrated that triazoles can inhibit the growth of bacteria and fungi through different mechanisms such as enzyme inhibition and disruption of membrane integrity .

Enzyme Inhibition

The nitrogen atoms in the 1,2,3-triazole ring are crucial for enzyme-inhibitor interactions. This compound has been shown to inhibit acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and coordinate with metal ions in biological systems. This interaction is vital for its anticancer and antimicrobial activities. Additionally, studies have highlighted the low toxicity and high bioavailability of triazole derivatives, making them suitable candidates for therapeutic applications .

Case Studies

Several case studies have explored the efficacy of triazole derivatives in clinical settings:

- Combination Therapy : A study investigated the use of triazole derivatives in combination with existing chemotherapeutics. The results indicated enhanced efficacy against resistant cancer cell lines.

- Neuroprotective Effects : Another case study focused on the neuroprotective effects of triazoles in animal models of Alzheimer's disease, showing promising results in improving cognitive function and reducing amyloid plaque formation.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing N-(4-(1H-tetrazol-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer:

The synthesis involves multi-step reactions focusing on cycloaddition and functional group coupling. A common approach includes:

Click Chemistry (CuAAC): Copper(I)-catalyzed azide-alkyne cycloaddition to form the triazole core. Use CuI (10 mol%) in DMF at 60–80°C for 12–24 hours to achieve yields >75% .

Tetrazole Coupling: Reacting 1H-tetrazole derivatives with activated aryl halides (e.g., 4-iodophenyltetrazole) under Buchwald-Hartwig amination conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene at 110°C) .

Carboxamide Formation: Amidation via HATU/DIPEA-mediated coupling of the triazole-carboxylic acid intermediate with 4-(1H-tetrazol-1-yl)aniline .

Key Considerations:

- Purification via column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (ethanol/water).

- Monitor reaction progress using TLC or HPLC to minimize byproducts like unreacted azides or dimerization products .

Basic: What analytical techniques are recommended for structural validation and purity assessment?

Methodological Answer:

Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Confirm regiochemistry of the triazole ring (e.g., distinguishing 1,4- vs. 1,5-substitution) and assess substituent integration .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic regions caused by tetrazole and triazole moieties .

Mass Spectrometry (HRMS): Validate molecular formula using ESI-TOF or MALDI-TOF, especially to detect trace impurities (e.g., des-methyl analogs) .

X-ray Crystallography: Use SHELXL for refinement of single-crystal data to resolve bond lengths/angles and confirm stereoelectronic effects of substituents (e.g., tetrazole N–H interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.